Cas no 94-02-0 (Ethyl benzoylacetate)

Ethyl benzoylacetate is a versatile organic compound offering several benefits. Its high chemical stability and resistance to hydrolysis make it suitable for various applications in the production of perfumes, fragrances, and pharmaceuticals. Additionally, its aromatic properties contribute to its utility as a solvent and intermediate in organic synthesis reactions.
Ethyl benzoylacetate structure
Ethyl benzoylacetate structure
Product name:Ethyl benzoylacetate
CAS No:94-02-0
MF:C11H12O3
MW:192.211183547974
MDL:MFCD00009196
CID:34727
PubChem ID:7170

Ethyl benzoylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-oxo-3-phenylpropanoate
    • Ethyl benzoylacetate,(Benzoylacetic acid ethyl ester)
    • Benzoylacetic acid ethyl ester
    • Ethyl Benzoylacetate
    • 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester
    • 3-phenyl-3-oxopropanoate
    • benzoylacetic ethyl ester
    • ethyl 3-oxo-3-phenylpropionate
    • ethyl 3-phenyl-3-oxopropionate
    • Ethyl benzovlacetate
    • ethyl2-benzoylacetate
    • Ethylbenzoylacetat
    • Ethylbeonzoyl acetate
    • FEMA 2423
    • phenylformyl acetic acid ethyl ester
    • 3-Oxo-3-phenylpropionic Acid Ethyl Ester
    • Ethyl 3-phenyl-3-oxopropanoate
    • Ethyl benzoyl acetate
    • Ethyl beta-oxobenzenepropanoate
    • ethylbenzoylacetate
    • Benzoylacetic acid, ethyl ester
    • Acetic acid, benzoyl-, ethyl ester
    • Benzenepropanoic acid, beta-oxo-, ethyl ester
    • 1-Ethoxy-3-phenylpropane-1,3-dione
    • FEMA No. 2423
    • K8CHJ4MKM0
    • Benzenepropanoic acid, .beta.-oxo-, ethyl ester
    • Acetic acid, benzoyl-, ethyl ester (6CI, 7CI, 8CI)
    • 3-Oxo-3-phenylpropanoic acid ethyl ester
    • 3-Phenyl-3-oxopropanoic acid ethyl ester
    • Ethyl 2-benzoylacetate
    • Ethyl β-oxobenzenepropanoate
    • NSC 227214
    • NSC 6774
    • β-Oxobenzenepropanoic acid ethyl ester
    • Ethyl benzoylacetate,95%
    • Ethyl benzoylacetate
    • MDL: MFCD00009196
    • Inchi: 1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
    • InChI Key: GKKZMYDNDDMXSE-UHFFFAOYSA-N
    • SMILES: O=C(CC(C1C=CC=CC=1)=O)OCC
    • BRN: 0389

Computed Properties

  • Exact Mass: 192.07900
  • Monoisotopic Mass: 192.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 3
  • Topological Polar Surface Area: 43.4
  • Surface Charge: 0
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: Not available
  • Density: 1.11 g/mL at 25 °C(lit.)
  • Melting Point: < 0
  • Boiling Point: 265-270 °C(lit.)
  • Flash Point: Fahrenheit: 284 ° f
    Celsius: 140 ° c
  • Refractive Index: n20/D 1.52(lit.)
    n20/D 1.531
  • Solubility: alcohol: miscible
  • Water Partition Coefficient: Insoluble
  • PSA: 43.37000
  • LogP: 1.82250
  • Sensitiveness: Light Sensitive
  • Merck: 3767
  • FEMA: 2423
  • Solubility: Not available

Ethyl benzoylacetate Security Information

Ethyl benzoylacetate Customs Data

  • HS CODE:29183000
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Ethyl benzoylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0097-25G
Ethyl Benzoylacetate
94-02-0 >95.0%(GC)(T)
25g
¥160.00 2024-04-15
abcr
AB173804-1 kg
Ethyl benzoylacetate, 90%; .
94-02-0 90%
1kg
€331.60 2023-01-28
Apollo Scientific
OR4787-25g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
25g
£15.00 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
689963-200KG
Ethyl benzoylacetate
94-02-0 Lonza quality, ≥98% (GC)
200KG
123946.29 2021-05-17
Apollo Scientific
OR4787-100g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
100g
£39.00 2025-02-20
Fluorochem
079467-100g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
100g
£39.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E87160-100g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
100g
¥80.0 2023-09-07
Cooke Chemical
A3956212-100G
Ethyl benzoylacetate
94-02-0 95%
100g
RMB 143.20 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
689963-25KG
Ethyl benzoylacetate
94-02-0 98%
25kg
¥61525.02 2023-11-28
abcr
AB173804-100 g
Ethyl benzoylacetate, 90%; .
94-02-0 90%
100g
€99.30 2023-01-28

Ethyl benzoylacetate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium fluoride (aluminum oxide supported) ;  4 min
Reference
Microwave-assisted β-elimination of sulfoxides on KF/Al2O3 support under solvent-free conditions
Moghaddam, Firouz Matloubi; Baradjee, Ghasem Rezanejade, Journal of Sulfur Chemistry, 2005, 26(4-5), 325-329

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  1 h, rt; 2 h, 50 °C
Reference
A novel synthetic method for β-keto esters
Qian, Hao; Ge, Chunrong; Huang, Xian, Journal of Chemical Research, 2007, (3), 160-161

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile
1.2 -
Reference
A safe, economical method for the preparation of β-oxo esters
Clay, Ronald J.; Collom, Thomas A.; Karrick, Gregory L.; Wemple, James, Synthesis, 1993, (3), 290-2

Production Method 4

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) (electrolytic) Solvents: Hexane
Reference
Oxidation of alcohols with electrolytic manganese dioxide. Its application for the synthesis of insect pheromones
Tsuboi, Sadao; Ishii, Naomi; Sakai, Takashi; Tari, Isao; Utaka, Masanori, Bulletin of the Chemical Society of Japan, 1990, 63(7), 1888-93

Production Method 5

Reaction Conditions
1.1 Reagents: 4-Methylbenzaldehyde oxime Solvents: Dimethylformamide ;  3 h, 100 °C
Reference
Base-Promoted Difunctionalization of Alkynes: One-Pot Synthesis of Polysubstituted Chromones+
Wang, Mengdan ; Cheng, Lu; Ma, Junying; Lu, Weiwei; Wang, Junling, European Journal of Organic Chemistry, 2023, 26(32),

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, 70 °C; 70 °C → rt
1.2 Solvents: Water ;  cooled
Reference
The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamides
Dong, Siqi; Xu, Shaofeng; Zou, Yashi; Li, Zhaodi; Xu, Kai; et al, Organic Chemistry Frontiers, 2023, 10(7), 1731-1737

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt → 110 °C
1.2 Solvents: Toluene ;  10 - 20 min, 110 °C; 110 °C → reflux; reflux → rt
1.3 Reagents: Acetic acid ;  rt
Reference
Electrochemical Oxidative Cyclization: Synthesis of Polysubstituted Pyrrole from Enamines
Chen, Zhiwei ; Shi, Guang; Tang, Wei; Sun, Jie; Wang, Wenxing, European Journal of Organic Chemistry, 2021, 2021(6), 951-955

Production Method 8

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Methanol ;  -78 °C → 0 °C
Reference
An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters
Galliford, Chris V.; Scheidt, Karl A., Chemical Communications (Cambridge, 2008, (16), 1926-1928

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt; 15 - 20 min, rt → reflux; 2 - 3 h, reflux
Reference
Iridium(III)-catalyzed C(3)-H Alkylation of Isoquinolines via Metal Carbene Migratory Insertion
Jha, Neha; Singh, Roushan Prakash; Saxena, Paridhi; Kapur, Manmohan, Organic Letters, 2021, 23(22), 8694-8698

Production Method 10

Reaction Conditions
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Dichloromethane ;  2.0 h, rt
Reference
The silver salt of 12-tungstophosphoric acid. A mild and selective catalyst for the synthesis of β-ketoesters via C-H insertion
Yadav, J. S.; Reddy, B. V. Subba; Purnima, K. V.; Jhansi, S.; Nagaiah, K.; et al, Catalysis Communications, 2008, 9(14), 2361-2364

Production Method 11

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  15 h, reflux
Reference
Catalytic reductive deoxygenation of esters to ethers driven by hydrosilane activation through non-covalent interactions with a fluorinated borate salt
Rysak, Vincent; Dixit, Ruchi; Trivelli, Xavier; Merle, Nicolas; Agbossou-Niedercorn, Francine; et al, Catalysis Science & Technology, 2020, 10(14), 4586-4592

Production Method 12

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile
1.2 Solvents: Tetrahydrofuran
Reference
A process for the synthesis of β-keto esters using in-situ generated trimethylsilyl malonates
Wang, Xui; Monte, William T.; Napier, James J.; Ghannam, Aneen, Tetrahedron Letters, 1994, 35(50), 9323-6

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt
Reference
Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of Racemic β'-Keto-β-Amino Esters via Dynamic Kinetic Resolution
Ling, Fei ; Wang, Yifan; Huang, An; Wang, Ze; Wang, Shiliang; et al, Advanced Synthesis & Catalysis, 2021, 363(20), 4714-4719

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt → reflux
1.2 Solvents: Tetrahydrofuran ;  rt; overnight, rt
1.3 Reagents: Acetic acid Solvents: Water ;  cooled
Reference
Preparing method and application of pyrazoloquinoline derivative
, China, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Calcium oxide Solvents: Chloroform ;  10 min, < 5 °C
1.2 2 h, < 5 °C; 40 °C; 6 h, 40 °C
1.3 Catalysts: Sodium hydroxide ;  40 °C → 62 °C; 4 h, 62 °C
Reference
Method for preparing ethyl benzoyl acetate
, China, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  2 h, 25 °C
1.2 Reagents: 1,1′-Carbonyldiimidazole ,  Magnesium chloride Solvents: Tetrahydrofuran ;  2 h, 25 °C
1.3 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Reference
Development and application of a solution-phase automated synthesizer, 'ChemKonzert'
Machida, Kazuhiro; Hirose, Yoichiro; Fuse, Shinichiro; Sugawara, Tohru; Takahashi, Takashi, Chemical & Pharmaceutical Bulletin, 2010, 58(1), 87-93

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt
1.3 Reagents: Water ;  cooled
Reference
Highly Diastereoselective and Enantioselective Synthesis of α-Hydroxy β-Amino Acid Derivatives: Lewis Base Catalyzed Hydrosilylation of α-Acetoxy β-Enamino Esters
Jiang, Yan; Chen, Xing; Zheng, Yongsheng; Xue, Zhouyang; Shu, Chang; et al, Angewandte Chemie, 2011, 50(32), 7304-7307

Production Method 18

Reaction Conditions
1.1 Catalysts: Silver triflate ,  2249872-40-8 Solvents: Methanol ;  18.5 h, 40 °C
Reference
Hydroalkoxylation of terminal and internal alkynes catalyzed by dinuclear gold(I) complexes with bridging Di(N-heterocyclic carbene) ligands
Marcheggiani, Elena; Tubaro, Cristina ; Biffis, Andrea; Graiff, Claudia ; Baron, Marco, Catalysts, 2020, 10(1),

Production Method 19

Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium ;  5 h, rt
Reference
tert-BuOK-Catalyzed condensation of ethyl diazoacetate to aldehydes and palladium-catalyzed 1,2-hydrogen migration for the synthesis of β-ketoesters under solvent-free conditions
Chen, Shufeng; Yuan, Fang; Zhao, Haiying; Li, Baoguo, RSC Advances, 2013, 3(31), 12616-12620

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt → reflux; 1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt; rt
Reference
Deoxygenation of oximes for the synthesis of pyrrolines via hydroimination cyclization
Han, Wencheng; Liu, Wen-Deng; Su, Junqi; Zhao, Jiannan, Organic & Biomolecular Chemistry, 2023, 21(16), 3350-3354

Ethyl benzoylacetate Raw materials

Ethyl benzoylacetate Preparation Products

Ethyl benzoylacetate Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:94-02-0)Ethyl benzoylacetate
Order Number:A844787
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:04
Price ($):182.0

Additional information on Ethyl benzoylacetate

Ethyl benzoylacetate (CAS No. 94-02-0): A Versatile Chemical Compound in Modern Research and Industry

Ethyl benzoylacetate, with the chemical formula C9H10O3 and the CAS number 94-02-0, is a well-known organic compound that has garnered significant attention in various scientific and industrial applications. This ester, characterized by its pleasant floral fragrance, is widely utilized in the fragrance and flavor industry due to its ability to impart a sweet, fruity aroma. Beyond its sensory applications, ethyl benzoylacetate has found utility in pharmaceutical research, chemical synthesis, and as a key intermediate in the production of more complex molecules.

The structural integrity of ethyl benzoylacetate makes it a valuable building block in organic chemistry. Its molecular structure consists of a benzoyl group attached to an acetate moiety, which provides a unique set of reactivity patterns. This reactivity has been leveraged in recent years to explore novel synthetic pathways and to develop innovative compounds for therapeutic purposes. The compound's ability to undergo various chemical transformations, such as esterification, hydrolysis, and condensation reactions, makes it an indispensable tool in the chemist's arsenal.

In the realm of pharmaceutical research, ethyl benzoylacetate has been investigated for its potential biological activities. Studies have shown that derivatives of this compound exhibit properties that are of interest in drug discovery. For instance, modifications to the benzoyl group have led to the identification of compounds with anti-inflammatory and antimicrobial characteristics. These findings have prompted further exploration into the pharmacological profile of ethyl benzoylacetate and its derivatives, suggesting a promising future in medicinal chemistry.

The fragrance industry has long recognized the appeal of ethyl benzoylacetate due to its enchanting scent profile. It is commonly blended with other aromatic compounds to create synthetic fragrances that are used in perfumes, cosmetics, and household products. The compound's stability under various conditions and its compatibility with other fragrance ingredients make it a preferred choice for perfumers and flavorists. Recent advancements in olfactory science have also highlighted the potential of ethyl benzoylacetate in creating long-lasting and immersive scent experiences.

Beyond its applications in fragrance and pharmaceuticals, ethyl benzoylacetate plays a crucial role in industrial chemical synthesis. It serves as an intermediate in the production of more complex organic molecules, including polymers and specialty chemicals. The compound's versatility allows it to be incorporated into diverse chemical pathways, making it a valuable asset for chemical manufacturers seeking efficient synthetic routes. Additionally, the growing demand for sustainable chemicals has led to research into greener synthesis methods for ethyl benzoylacetate, which could enhance its environmental footprint.

The latest research on ethyl benzoylacetate has also explored its potential applications in material science. Researchers have been investigating its use as a precursor for high-performance polymers and coatings due to its ability to form stable cross-linked networks. These materials exhibit enhanced durability and thermal stability, making them suitable for demanding industrial applications. The development of novel materials based on ethyl benzoylacetate could open up new avenues for innovation in sectors such as aerospace, automotive, and construction.

In conclusion, ethyl benzoylacetate (CAS No. 94-02-0) is a multifaceted compound with a wide range of applications across multiple industries. Its unique chemical properties make it an invaluable tool in pharmaceutical research, fragrance formulation, industrial synthesis, and material science. As scientific understanding continues to evolve, the potential uses for ethyl benzoylacetate are likely to expand further, solidifying its importance in modern chemistry and beyond.

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